DL-Glycerin-1-n-hexylether DL-Glycerin-1-n-hexylether
Brand Name: Vulcanchem
CAS No.: 106972-45-6
VCID: VC0217779
InChI:
SMILES:
Molecular Formula: C8H11NO2
Molecular Weight: 0

DL-Glycerin-1-n-hexylether

CAS No.: 106972-45-6

Cat. No.: VC0217779

Molecular Formula: C8H11NO2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

DL-Glycerin-1-n-hexylether - 106972-45-6

Specification

CAS No. 106972-45-6
Molecular Formula C8H11NO2
Molecular Weight 0

Introduction

Chemical Identity and Structure

Chemical Identifiers

DL-Glycerin-1-n-hexylether is uniquely identified through various systematic naming systems and registry numbers, which are essential for unambiguous scientific communication and regulatory documentation.

Identifier TypeValue
CAS Registry Number106972-45-6
Molecular FormulaC9H20O3
Molecular Weight176.2533
InChIKeyMQVMITUCTLYRNV-UHFFFAOYSA-N
SMILESC(OCC(O)CO)CCCCC

The compound is registered under CAS number 106972-45-6, which serves as its primary identifier in chemical databases and regulatory documents .

Structural Characteristics

The molecular structure of DL-Glycerin-1-n-hexylether consists of a glycerol backbone with a hexyl chain attached via an ether linkage to one of the terminal carbon atoms. The structure can be represented as follows:

  • A glycerol moiety (propane-1,2,3-triol) with three carbon atoms

  • A hexyl chain (C6H13-) connected to one of the terminal carbons through an oxygen atom

  • Two remaining hydroxyl groups on the glycerol backbone

The compound's IUPAC name is 3-(hexyloxy)propane-1,2-diol, reflecting this structural arrangement. The stereogenic center at the middle carbon of the glycerol backbone creates the potential for stereoisomerism, hence the DL designation indicating a racemic mixture .

Physical and Chemical Properties

Physical State and Appearance

DL-Glycerin-1-n-hexylether is typically found as a colorless to pale yellow liquid at room temperature. As a glycerol derivative, it shares some physical characteristics with glycerol, though modified by the presence of the hexyl chain.

Molecular Properties

The compound exhibits both hydrophilic and lipophilic characteristics due to its structure, making it potentially useful as a solubilizing agent in pharmaceutical formulations.

PropertyValue
Exact Mass176.1413
Polar Surface Area (PSA)49.69
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The polar surface area of 49.69 indicates moderate polarity, suitable for penetration through biological membranes while maintaining solubility in polar solvents .

Volatility Characteristics

DL-Glycerin-1-n-hexylether is classified as a volatile glycerol ether. According to patent information, it evaporates upon application to a topical surface at approximately 37°C (body temperature). This property is particularly valuable in pharmaceutical formulations where controlled evaporation after application is desired .

Related Compounds and Comparative Analysis

Glycerol Ether Family

DL-Glycerin-1-n-hexylether belongs to a family of glycerol ethers that vary in the length and structure of the alkyl chain. Notable related compounds include:

CompoundStructure VariationCAS Number
Glycerol propyl etherShorter alkyl chain (C3)Not provided in search results
Glycerol hexyl etherSame as our target compound106972-45-6
Glycerol nonyl etherLonger alkyl chain (C9)Not provided in search results
Batyl alcoholStearyl chain replacing hexyl544-62-7

These compounds share the glycerol backbone but differ in their lipophilicity and physical properties based on the attached alkyl chain .

Structural Analogues

Several structural analogues of DL-Glycerin-1-n-hexylether are referenced in chemical databases:

  • 1,6-Hexanediol diglycidyl ether (CAS: 16096-31-4)

  • Alkyl (C12-C14) glycidyl ether (CAS: 68609-97-2)

  • Oxirane,2-[(undecyloxy)methyl]-, (2R)- (CAS: 122608-92-8)

  • 1,2-Propanediol,3-(octyloxy)- (CAS: 10438-94-5)

These compounds feature variations in the backbone structure or in the position and nature of functional groups, while maintaining similar physicochemical characteristics .

Applications in Pharmaceutical Formulations

Vehicle Properties

DL-Glycerin-1-n-hexylether serves as a vehicle in pharmaceutical compositions, particularly in topical formulations. Its combined hydrophilic and lipophilic properties make it suitable for solubilizing a wide range of active pharmaceutical ingredients .

Formulation Advantages

The compound offers several advantages in pharmaceutical formulations:

  • Enhanced skin penetration due to its amphiphilic nature

  • Controlled evaporation upon application to skin at body temperature

  • Potential moisturizing properties derived from its glycerol component

  • Compatibility with other excipients commonly used in topical preparations

Patent literature indicates that DL-Glycerin-1-n-hexylether can be used in combination with non-volatile ethers to create formulations with optimized delivery characteristics .

Research Findings and Scientific Studies

Patent Applications

Patent literature reveals pharmaceutical applications of glycerol hexyl ether as a component in topical formulations. The compound is specifically mentioned as a volatile glycerol ether with favorable evaporation properties at skin temperature (37°C) .

The patent information suggests that DL-Glycerin-1-n-hexylether can be combined with other ingredients including non-volatile ethers to create pharmaceutical compositions with tailored properties for specific therapeutic applications .

Analytical Methods and Characterization

Identification Techniques

Standard analytical techniques for the identification and characterization of DL-Glycerin-1-n-hexylether include:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

  • High-Performance Liquid Chromatography (HPLC)

These techniques provide complementary information about the compound's structure, purity, and physicochemical properties.

Future Research Directions

Technological Challenges

Challenges that may need to be addressed in future research include:

  • Development of cost-effective synthetic routes for large-scale production

  • Optimization of purification methods to achieve high-purity pharmaceutical-grade material

  • Establishment of comprehensive analytical standards for quality control

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